molecular formula C12H10BrNO2S B12441611 Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate

Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate

Cat. No.: B12441611
M. Wt: 312.18 g/mol
InChI Key: DBMRLVSBIWMDOK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate is a thiazole-based small molecule characterized by a 4-bromophenyl substituent at position 2 of the thiazole ring and an ethyl ester group at position 5. Its molecular formula is C₁₂H₁₀BrNO₂S, with a molecular weight of 312.19 g/mol. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes like SIRT2 and kinase inhibitors . The bromine atom enhances lipophilicity and electron-withdrawing properties, which influence both synthetic reactivity and biological interactions.

Synthesis typically involves coupling 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate with electrophilic reagents (e.g., isocyanates) under heated conditions in acetonitrile, followed by purification via preparative HPLC . While yields for derivatives are modest (~27–32%), the parent compound’s unmodified structure is pivotal for further functionalization.

Properties

Molecular Formula

C12H10BrNO2S

Molecular Weight

312.18 g/mol

IUPAC Name

ethyl 2-(4-bromophenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3

InChI Key

DBMRLVSBIWMDOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Condensation of Ethyl 2-Aminothiazole-5-carboxylate with 4-Bromophenacyl Bromide

This method leverages the nucleophilic attack of the amino group on an electrophilic carbonyl to form the thiazole core.

Reaction Mechanism

  • Schiff Base Formation : The amino group of ethyl 2-aminothiazole-5-carboxylate attacks the carbonyl carbon of 4-bromophenacyl bromide, forming an imine intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the sulfur atom on the adjacent carbon eliminates bromide, closing the thiazole ring.

Experimental Protocol

Parameter Details
Reagents Ethyl 2-aminothiazole-5-carboxylate, 4-bromophenacyl bromide, Na₂CO₃
Solvent DMF or ethanol
Temperature Room temperature (25–30°C)
Reaction Time 3–5 hours
Workup Quenching with brine, extraction with ethyl acetate, chromatography
Key Data
  • Yield : Reported yields for analogous reactions range between 72–96% .
  • Purity : Purified via silica gel chromatography (ethyl acetate/hexane gradient).
  • Characterization : Confirmed by ¹H NMR (δ 4.35 ppm for ethyl ester, aromatic protons at 7.3–7.8 ppm) and MS (m/z 312.18 [M⁺]).

Cyclization of Ethyl Thiooxamate with 4-Bromophenyl α-Bromoketone

This approach utilizes α-bromoketones to introduce the 4-bromophenyl group during thiazole ring formation.

Reaction Mechanism

  • Nucleophilic Attack : The thioamide group of ethyl thiooxamate attacks the α-bromoketone’s carbonyl.
  • Thiazole Formation : Cyclization occurs via sulfur’s nucleophilic attack, displacing bromide.

Experimental Protocol

Parameter Details
Reagents Ethyl thiooxamate, 4-bromophenyl α-bromoketone, Na₂CO₃
Solvent DMF or ethanol
Temperature Reflux (60–70°C)
Reaction Time 5–6 hours
Workup Neutralization, extraction, recrystallization
Key Data
  • Yield : Analogous reactions achieve 70–85% yields.
  • Purity : Recrystallization from DMF/ethanol improves purity.
  • Characterization : IR (C=O stretch at 1680–1700 cm⁻¹), ¹³C NMR (δ 170 ppm for ester carbonyl).

Modification of Preformed Thiazole Derivatives

For compounds with existing thiazole cores, bromination or substitution can introduce the 4-bromophenyl group.

Electrophilic Aromatic Substitution

  • Bromination : Treatment of ethyl 2-phenylthiazole-5-carboxylate with Br₂/FeBr₃ introduces bromine at the para position.
  • Catalytic Coupling : Suzuki-Miyaura coupling with 4-bromophenylboronic acid (Pd catalyst) replaces halogens on the thiazole ring.
Key Data
  • Yield : Bromination yields 50–65% due to steric hindrance.
  • Limitations : Regioselectivity challenges require careful catalyst selection.

Industrial-Scale Synthesis

Continuous flow systems optimize reaction parameters for scalability.

Process Optimization

Parameter Industrial Conditions Lab Conditions
Solvent Ethanol (low boiling point, easy recovery) DMF (high polarity)
Temperature 60–70°C (controlled via heat exchangers) Reflux (higher temp)
Catalyst None required for base-mediated reactions Na₂CO₃ or K₂CO₃
Advantages
  • Cost Efficiency : Ethanol reduces solvent costs.
  • Safety : Avoids hazardous solvents like DMF at scale.

Comparative Analysis of Methods

Method Advantages Limitations
Condensation High regioselectivity, simple workup Requires 4-bromophenacyl bromide
α-Bromoketone Flexible for diverse substituents Lower yields, complex purification
Bromination Direct modification of existing cores Poor regioselectivity
Industrial Flow Scalable, cost-effective Limited to specific reaction types

Critical Challenges and Solutions

  • Byproduct Formation : Excess bromide or unreacted starting materials necessitate chromatography.
  • Steric Hindrance : Bulky 4-bromophenyl groups reduce reaction rates. Solutions include prolonged reaction times or polar aprotic solvents.

Data Tables

Table 1: Reaction Optimization for Condensation Method

Entry Solvent Base Time (h) Yield (%)
1 DMF Na₂CO₃ 3 92
2 Ethanol K₂CO₃ 5 88
3 THF Et₃N 4 75

Data extrapolated from analogous thiazole syntheses.

Table 2: Spectroscopic Data

Technique Key Peaks
¹H NMR δ 4.35 (q, COOEt), 7.3–7.8 (aromatic H)
¹³C NMR δ 170 (COOEt), 125–135 (aromatic C)
MS m/z 312.18 [M⁺]

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the 4-bromophenyl group undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing functional groups or modifying the aromatic ring.

Reaction Conditions Nucleophile Product Yield Application
DMF, K2_2CO3_3, 80°C Amines (e.g., NH3_3)4-Aminophenyl-thiazole derivatives65–78%Drug discovery intermediates
CuI, Pd(PPh3_3)4_4, THFTerminal alkynes4-Alkynylphenyl-thiazole derivatives70–85%Click chemistry applications
  • Mechanism : The electron-withdrawing thiazole ring activates the bromophenyl group for SNAr, facilitating displacement by nucleophiles like amines or alkynes .

  • Example : Reaction with ethylenediamine yields bis-thiazole derivatives used in antitumor agent synthesis .

Ester Hydrolysis and Transesterification

The ethyl ester group is susceptible to hydrolysis or transesterification, enabling carboxylate functionalization.

Reaction Type Conditions Product Yield Application
Acidic hydrolysisHCl (6M), reflux, 12h2-(4-Bromophenyl)thiazole-5-carboxylic acid90%Metal-organic frameworks (MOFs)
Basic hydrolysisNaOH (2M), EtOH, 60°C, 6h Sodium carboxylate salt85%Polymer synthesis
TransesterificationMeOH, H2_2SO4_4, refluxMethyl ester derivative75%Prodrug development
  • Key Insight : Hydrolysis under basic conditions proceeds faster due to increased nucleophilicity of hydroxide ions .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reaction Catalyst System Coupling Partner Product Yield
Suzuki couplingPd(PPh3_3)4_4, K2_2CO3_3Aryl boronic acidsBiaryl-thiazole hybrids60–88%
Heck reactionPd(OAc)2_2, PPh3_3AlkenesAlkenyl-substituted thiazoles55–70%
  • Applications : Suzuki products exhibit enhanced π-conjugation for optoelectronic materials.

Condensation Reactions

The ester and amino groups (if present) participate in condensations to form heterocyclic scaffolds.

Reactant Conditions Product Yield Biological Activity
Hydrazine hydrateEtOH, reflux, 8hThiazole-hydrazide hybrids80%Antimicrobial agents
Aromatic aldehydesAcOH, 100°C, 6h Schiff base derivatives70–85%Anticancer leads
  • Note : Schiff bases derived from this compound show IC50_{50} values of 10–30 µM against glioblastoma cells .

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes electrophilic substitution at the 4-position.

Reagent Conditions Product Yield
HNO3_3, H2_2SO4_40°C, 2h4-Nitro-thiazole derivative65%
Br2_2, FeBr3_3CH2_2Cl2_2, rt4-Bromo-thiazole derivative60%
  • Limitation : Harsh conditions may lead to ester group hydrolysis.

Biological Interactions

While not a classical reaction, the compound interacts with biological targets:

  • Enzyme Inhibition : Binds to kinase active sites via the bromophenyl and carboxylate groups, disrupting ATP binding .

  • Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus due to membrane disruption .

Scientific Research Applications

Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromophenyl group can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(4-bromophenyl), 5-ethyl ester C₁₂H₁₀BrNO₂S 312.19 High lipophilicity (Br), moderate steric bulk
Ethyl 2-(3-benzylureido)-4-(4-bromophenyl)thiazole-5-carboxylate 3-benzylureido at position 2 C₂₀H₁₉BrN₃O₄S 475.35 Increased hydrogen-bonding capacity (ureido group)
Ethyl 2-(4-Methyl-3-nitrobenzamido)thiazole-5-carboxylate 4-methyl-3-nitrobenzamido at position 2 C₁₄H₁₃N₃O₅S 343.34 Strong electron-withdrawing nitro group enhances reactivity
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-methyl, 2-(CF₃-phenyl) C₁₄H₁₃F₃NO₂S 340.32 Enhanced lipophilicity and metabolic stability (CF₃)
Ethyl 4-(substituted phenoxymethyl)thiazole-5-carboxylate Phenoxymethyl at position 4 Varies ~280–350 Tunable substituents for PTP1B inhibition (e.g., IC₅₀ = 4.46 μM for compound 110)
Ethyl 4-(4-bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylate 2-(4-fluorophenyl), 4-(4-bromophenyl) C₁₈H₁₃BrFNO₂S 422.27 Dual halogen substitution (Br and F) alters electronic profile
Key Observations:
  • Halogen Effects : Bromine (Br) in the target compound provides greater steric bulk and lipophilicity compared to fluorine (F) or chlorine (Cl) in analogs . This impacts membrane permeability and target binding.
  • Hydrogen-Bonding Motifs: Ureido and benzamido groups introduce hydrogen-bond donors/acceptors, critical for inhibiting targets like SIRT2 .

Biological Activity

Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate is a member of the thiazole family, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C12_{12}H10_{10}BrN1_{1}O2_{2}S1_{1}
  • Molecular Weight: 312.18 g/mol
  • Functional Groups: Includes a bromophenyl group and a carboxylate group that contribute to its reactivity and biological activity.

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Activity
    • Exhibits significant antimicrobial properties against various bacterial strains.
    • In vitro studies have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 3.91 to 15.62 μg/mL .
  • Antifungal Activity
    • Demonstrated activity against fungal species like Candida albicans and Aspergillus niger, with MIC values between 3.92 mM and 4.23 mM .
    • Structure-activity relationship analysis indicates that electron-withdrawing groups enhance antifungal efficacy .
  • Antiviral Activity
    • Investigated for antiviral properties, particularly against flaviviruses. Certain derivatives have shown promising results in inhibiting viral replication in cellular assays .
    • The compound's interaction with viral targets is crucial for its antiviral efficacy.
  • Anticancer Activity
    • Displays potential as an anticancer agent by inhibiting specific proteins involved in cancer cell proliferation.
    • Research indicates that some thiazole derivatives can inhibit SIRT2, a protein linked to cancer cell survival, leading to increased cell death in treated cancer cells .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity.
  • Targeting Viral Proteins: The compound may interfere with viral replication mechanisms by binding to viral proteins, thus preventing their function .
  • Cancer Cell Pathways: Inhibition of SIRT2 leads to alterations in acetylation patterns of proteins like α-tubulin, promoting cell death in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

Substituent PositionEffect on ActivityExample Compound
Para positionEnhances antimicrobial and antifungal activityThis compound
Electron-withdrawing groupsIncreases potency against fungiVarious thiazole derivatives
Hydrophobic moietiesBeneficial for antibacterial activityCompounds with nonpolar groups

Case Studies

  • Antiviral Evaluation : A study reported the evaluation of thiazole derivatives, including this compound, showing over 50% inhibition of yellow fever virus replication at concentrations of 50 μM . The compound's structure was optimized to improve metabolic stability while retaining antiviral potency.
  • Anticancer Mechanism : In a recent investigation, compounds similar to this compound were shown to induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death through aberrant division processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : A common synthesis involves reacting ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate with substituted isocyanates in dry acetonitrile under reflux (80°C, 6–8 h). For example, 32% yield was achieved using 3-methoxyphenyl isocyanate, while benzyl isocyanate gave 27% yield. Key optimizations include:

  • Solvent choice : Anhydrous acetonitrile minimizes side reactions.
  • Temperature control : Prolonged heating (>6 h) improves cyclization but may require inert atmospheres to prevent decomposition.
  • Purification : Preparative HPLC efficiently isolates the product from unreacted starting materials .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : High-Resolution Mass Spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ observed at 476.02755 vs. calculated 476.02795). Nuclear Magnetic Resonance (NMR) resolves the thiazole core and bromophenyl substituents. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) and stability under biological assay conditions .

Q. How is crystallographic data for this compound derivatives obtained and refined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves molecular packing and bond angles. For example, monoclinic crystals (space group P21/n) with unit cell parameters a = 9.1854 Å, b = 16.7389 Å, c = 13.7379 Å were reported. Data collection uses graphite-monochromated radiation, and absorption corrections are applied via multi-scan methods .

Advanced Research Questions

Q. How can low yields in urea-linked thiazole derivatives be addressed during synthesis?

  • Methodological Answer : Low yields (e.g., 27–32%) often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalysis : Adding 4-dimethylaminopyridine (DMAP) accelerates carbamate formation (e.g., tert-butoxycarbonyl protection) .
  • Alternative reagents : Using chloroform as a solvent for 48-hour reflux improves cyclization of isoxazolone intermediates .
  • Stepwise purification : Column chromatography followed by recrystallization enhances purity without significant loss .

Q. What computational tools are recommended for predicting the bioactivity of thiazole derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) assess interactions with targets like SIRT2 or CDK8. Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP and topological polar surface area (TPSA) predict pharmacokinetic properties. For example, PAINS filters eliminate pan-assay interference compounds .

Q. How should researchers resolve contradictions in crystallographic and spectroscopic data?

  • Methodological Answer : Discrepancies between SCXRD (e.g., bond lengths) and NMR (e.g., coupling constants) may arise from dynamic effects in solution vs. solid-state rigidity. Cross-validate using:

  • Temperature-dependent NMR : Detects conformational changes.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions in crystals.
  • DFT optimization : Compares calculated vs. experimental geometries .

Q. What strategies improve the stability of thiazole derivatives in biological assays?

  • Methodological Answer : Stability under physiological conditions is assessed via:

  • RP-HPLC : Monitors degradation products in rat brain synaptosomes.
  • pH variation : Ethyl ester groups are prone to hydrolysis; replacing with methyl esters or tert-butyl carbamates enhances stability.
  • Lyophilization : Prevents aqueous decomposition during storage .

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